(E)-N-allyl-N'-(4-bromophenyl)carbamimidothioic acid
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Overview
Description
“(E)-N-allyl-N’-(4-bromophenyl)carbamimidothioic acid” is a chemical compound with the following structural formula:
(E)-N-allyl-N’-(4-bromophenyl)carbamimidothioic acid
This compound belongs to the class of carbamimidothioic acids, which contain a thiocarbamoyl group (R-N=C=S). The “E” configuration indicates that the allyl group and the bromophenyl group are on opposite sides of the double bond.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of an allylamine with 4-bromobenzonitrile, followed by hydrolysis of the nitrile group. The reaction proceeds as follows:
Allylation: Allylamine reacts with 4-bromobenzonitrile under basic conditions to form the intermediate imine.
Hydrolysis: The imine undergoes hydrolysis to yield “(E)-N-allyl-N’-(4-bromophenyl)carbamimidothioic acid.”
Industrial Production: While not widely produced industrially, small-scale synthesis in research laboratories is feasible.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the carbamimidothioic acid group may yield the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.
Scientific Research Applications
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its reactivity in various reactions.
- Limited research, but potential antimicrobial properties due to the thiocarbamoyl group.
- Requires further investigation for biological applications.
- Not commonly used in industry due to limited commercial availability.
Mechanism of Action
The exact mechanism of action remains unclear. potential molecular targets include enzymes or receptors sensitive to the carbamimidothioic acid moiety.
Comparison with Similar Compounds
- Similar compounds include other carbamimidothioic acids and related thiocarbamoyl derivatives.
- “(E)-N-allyl-N’-(4-bromophenyl)carbamimidothioic acid” stands out due to its specific substitution pattern and potential reactivity.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2S/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULNQPKNOORXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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